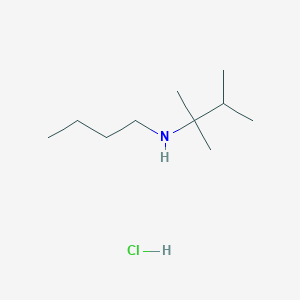
N-butyl-2,3-dimethylbutan-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2,3-dimethylbutan-2-amine;hydrochloride is a chemical compound with the molecular formula C10H23N·HCl. It is a hydrochloride salt of a tertiary amine, characterized by its unique structure which includes a butyl group and two methyl groups attached to a butane backbone. This compound is often used in various chemical and pharmaceutical applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2,3-dimethylbutan-2-amine;hydrochloride typically involves the alkylation of 2,3-dimethylbutan-2-amine with butyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2,3-dimethylbutan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-butyl-2,3-dimethylbutan-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of amine-related biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-butyl-2,3-dimethylbutan-2-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dimethylbutan-2-amine hydrochloride
- N,2-dimethyl-2-butanamine
- N-(2,3-dimethylbutan-2-yl)-4-methoxyaniline
Uniqueness
N-butyl-2,3-dimethylbutan-2-amine;hydrochloride is unique due to its specific structural features, including the butyl group and the two methyl groups on the butane backbone. This structure imparts distinct chemical properties, making it suitable for specific applications in synthesis and research that similar compounds may not be able to achieve.
Properties
CAS No. |
642407-69-0 |
|---|---|
Molecular Formula |
C10H24ClN |
Molecular Weight |
193.76 g/mol |
IUPAC Name |
N-butyl-2,3-dimethylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H23N.ClH/c1-6-7-8-11-10(4,5)9(2)3;/h9,11H,6-8H2,1-5H3;1H |
InChI Key |
ZSSZCZFNZGVVPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)(C)C(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


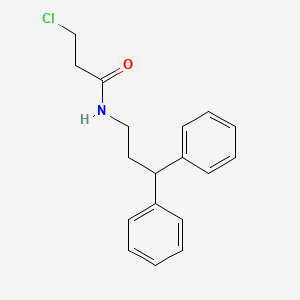

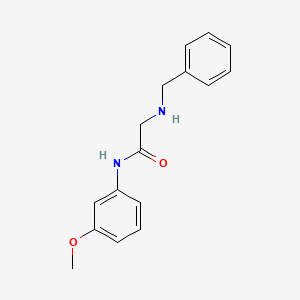
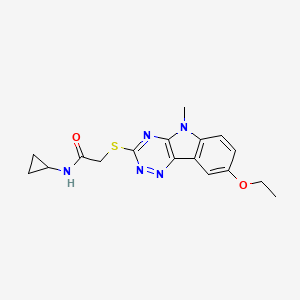
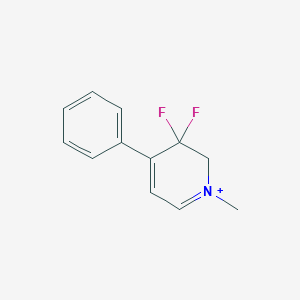
![2H-1-Benzopyran-2-one, 7-[3-(acetyloxy)propoxy]-](/img/structure/B12586286.png)

![2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline--hydrogen chloride (1/1)](/img/structure/B12586298.png)
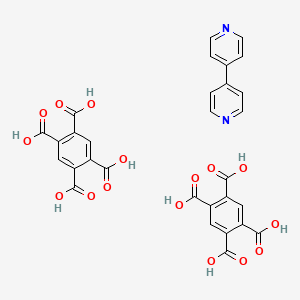
![5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B12586313.png)
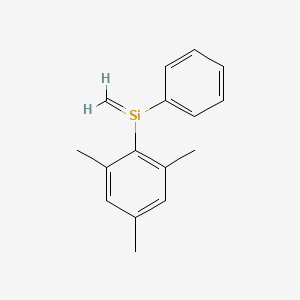
![{1-Chloro-2-[(R)-cyclohexanesulfinyl]ethenyl}benzene](/img/structure/B12586319.png)
![5-Chloro-N-[(2'-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide](/img/structure/B12586320.png)
![5-(Butylsulfanyl)-1-[2-(1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B12586321.png)
